molecular formula C21H34O3 B14351385 Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate CAS No. 98974-56-2

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate

Cat. No.: B14351385
CAS No.: 98974-56-2
M. Wt: 334.5 g/mol
InChI Key: MQCWCUDQEBWUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is a complex organic compound known for its unique structure and properties It is an ester derivative of tridecadienoic acid, featuring an oxirane ring and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate typically involves the esterification of 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s multiple double bonds also allow it to participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is unique due to its specific arrangement of double bonds and the presence of an oxirane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate, also known as (8(Z),11Z)-methyl 13-(3-pentyloxiran-2-yl)trideca-8,11-dienoate, is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and potential applications.

  • Molecular Formula : C21H36O3
  • Molecular Weight : 336.51 g/mol
  • CAS Number : 2692622-73-2
  • Purity : >90%
  • Physical State : Solid
  • Storage Conditions : Freezer

The compound features a unique epoxide group derived from the pentyloxirane structure, which may contribute to its biological activities.

Insecticidal Activity

The compound's structural similarity to known insecticides raises the possibility of larvicidal activity. For instance, studies on similar compounds have demonstrated effective larvicidal properties against Aedes aegypti larvae. The compound's unique structure might enhance its effectiveness or reduce toxicity to non-target species, which is a significant benefit in pest control applications.

Case Studies and Research Findings

  • Larvicidal Activity Study :
    • A comparative analysis of several compounds with similar structures revealed that those containing epoxy groups exhibited significant larvicidal effects.
    • The study reported LC50 values for effective compounds ranging from 28.9 μM to over 160 μM, indicating a promising range for further exploration with this compound.
  • Cytotoxicity Assessment :
    • In vitro studies assessing cytotoxicity towards human cells have shown that similar compounds do not exhibit significant toxicity at concentrations up to 5200 μM. This suggests a favorable safety profile for potential therapeutic applications.
  • Pharmacological Mechanism Exploration :
    • Research into the mechanisms of action for related compounds has indicated that they may interact with specific biochemical pathways involved in cell signaling and metabolism, which could be relevant for understanding the biological activity of this compound.

Data Table: Comparative Biological Activities

Compound NameActivity TypeLC50 (μM)Toxicity Level
This compoundPotential LarvicideTBDLow
Related Epoxy Compound XLarvicidal28.9Non-toxic
Compound YAntimicrobialTBDModerate

Properties

IUPAC Name

methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCWCUDQEBWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694011
Record name Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98974-56-2
Record name Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.